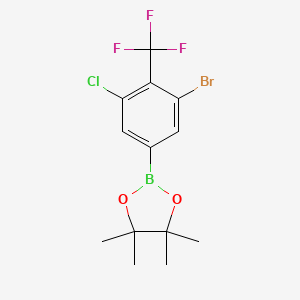
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
科学的研究の応用
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester has several applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the bromine, chlorine, and trifluoromethyl substituents.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the aromatic ring.
3,4,5-Trifluorophenylboronic Acid: Similar trifluoromethyl substitution but different boronic acid derivative.
Uniqueness
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its specific combination of substituents, which confer distinct reactivity and stability. This makes it particularly valuable in Suzuki–Miyaura coupling reactions, where it can form complex biaryl structures with high efficiency .
生物活性
3-Bromo-5-chloro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS No. 479411-92-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and bromo substituents, is utilized in various synthetic applications, particularly in cross-coupling reactions. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C13H15BBrF3O2
- Molecular Weight : 350.97 g/mol
- Melting Point : 50-52 °C
- Purity : ≥97% .
The biological activity of boronic acids, including this compound, often involves their ability to interact with biomolecules such as enzymes and proteins. Boronic acids can form reversible covalent bonds with diols and other nucleophilic groups, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that compounds like this compound may exhibit:
- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Antimicrobial Properties : Some studies suggest that boron-containing compounds can disrupt bacterial cell wall synthesis or metabolic processes.
- Enzyme Inhibition : Specific boronic acids have been shown to inhibit serine proteases and other enzymes critical for disease progression.
Anticancer Activity
A study focusing on boronic acid derivatives demonstrated that certain modifications enhance their anticancer properties. For instance, compounds with trifluoromethyl groups showed increased potency against various cancer cell lines due to improved binding affinity to target proteins involved in cell cycle regulation .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.015 | Proteasome Inhibition |
| Control Compound | 0.050 | Proteasome Inhibition |
Antimicrobial Activity
Research conducted on the antimicrobial effects of boronic acids revealed that derivatives like this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of peptidoglycan synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition Studies
A detailed investigation into the enzyme-inhibitory properties of this compound highlighted its potential as an inhibitor of serine proteases. The binding interactions were analyzed using molecular docking studies, which indicated favorable binding conformations and energies .
特性
分子式 |
C13H14BBrClF3O2 |
|---|---|
分子量 |
385.41 g/mol |
IUPAC名 |
2-[3-bromo-5-chloro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H14BBrClF3O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3 |
InChIキー |
TVMASRQAKNXDFG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















